molecular formula C14H16ClN3O2S B2358877 7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline CAS No. 775302-73-3

7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline

Cat. No.: B2358877
CAS No.: 775302-73-3
M. Wt: 325.81
InChI Key: IYTUJCPWVORWDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline” is a chemical compound. It is a derivative of 7-chloro-4-aminoquinoline, which has been found ubiquitously in nature and is used in designing bioactive compounds displaying various activities such as anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer .


Synthesis Analysis

Novel derivatives of 7-chloro-4-aminoquinoline have been efficiently synthesized by nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . Treatment of the intermediates with substituted aromatic/heteroaromatic aldehydes has led to the corresponding Schiff bases .


Molecular Structure Analysis

The structures of the products have been elucidated from FTIR, 1H, and 13C NMR, and mass spectra . The FTIR spectra of the synthesized derivatives demonstrated characteristic bands of N=C bond at 1505–1610 cm−1 . 1H NMR spectra of the compounds exhibited a singlet in the range of 8.98–8.92 ppm attributed to the secondary amino group and a triplet in the range of 8.24–8.10 ppm characteristic to the imine group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include nucleophilic aromatic substitution reactions and the formation of Schiff bases .

Mechanism of Action

While the exact mechanism of action for “7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline” is not specified in the retrieved papers, it’s worth noting that 4-Aminoquinoline nucleus, which is a part of this compound, is used in designing bioactive compounds displaying various activities .

Future Directions

The future directions for “7-Chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline” could involve further exploration of its bioactive properties, given the known activities of its 4-Aminoquinoline nucleus . More research could also be conducted to determine its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

7-chloro-4-(4-methylsulfonylpiperazin-1-yl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O2S/c1-21(19,20)18-8-6-17(7-9-18)14-4-5-16-13-10-11(15)2-3-12(13)14/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTUJCPWVORWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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